(2,3-Dihydroxyphenyl)methanesulfonic acid

Description

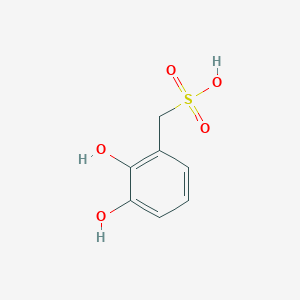

(2,3-Dihydroxyphenyl)methanesulfonic acid is an organosulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 2,3-dihydroxyphenyl moiety. This structure combines the strong acidity and hydrophilicity of sulfonic acids with the redox-active and chelating properties of catechol-like aromatic diols.

Properties

CAS No. |

737697-17-5 |

|---|---|

Molecular Formula |

C7H8O5S |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

(2,3-dihydroxyphenyl)methanesulfonic acid |

InChI |

InChI=1S/C7H8O5S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12) |

InChI Key |

JVPVKYJQQUEQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxyphenyl)methanesulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonic acid group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale sulfonation reactions using methanesulfonic acid as the sulfonating agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenylmethanesulfonic acid derivatives.

Scientific Research Applications

(2,3-Dihydroxyphenyl)methanesulfonic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,3-Dihydroxyphenyl)methanesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Acidity : The sulfonic acid group (-SO₃H) in this compound confers stronger acidity (pKa ~1–2) compared to carboxylic acids (e.g., protocatechuic acid, pKa ~4–5) .

- Solubility: The polar -SO₃H group enhances water solubility relative to non-sulfonated analogs like dihydroxybenzoic acid esters, which rely on ester groups for lipophilicity .

- Reactivity : The catechol moiety enables chelation of metal ions (e.g., Fe³⁺), similar to siderophores like photobactin , while the sulfonic acid group may participate in acid-catalyzed reactions .

Biological Activity

(2,3-Dihydroxyphenyl)methanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and antimicrobial efficacy. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C₇H₈O₅S

- Molecular Weight : 192.20 g/mol

The presence of two hydroxyl groups on the phenyl ring is crucial for its biological activity, particularly in scavenging free radicals.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The mechanism primarily involves hydrogen donation to free radicals, converting them into nonreactive species.

Experimental Findings

A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that this compound exhibits notable scavenging activity. The results are summarized in Table 1.

| Concentration (μg/mL) | % DPPH Scavenging Activity |

|---|---|

| 250 | 16 |

| 500 | 56 |

| 1000 | 92 |

The maximum scavenging activity observed was 92% at a concentration of 1000 μg/mL, indicating a strong correlation between concentration and antioxidant efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown its effectiveness against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus.

Case Study: Biofilm Eradication

A topical formulation containing methanesulfonic acid was evaluated for its ability to eradicate biofilms. The study employed various in vitro models, including the Minimum Biofilm Eradication Concentration (MBEC) assay. The results highlighted a significant reduction in viable cell counts:

| Bacterial Strain | Log Reduction (CFU/mm²) | p-value |

|---|---|---|

| Pseudomonas aeruginosa | 5.55 ± 0.4 | < 0.0001 |

| Staphylococcus aureus | 6.74 ± 1.5 | < 0.0001 |

These findings suggest that this compound could be a promising agent in treating infections associated with biofilms .

The biological activities of this compound can be attributed to its ability to interact with cellular components and disrupt microbial integrity through desiccation and oxidative stress mechanisms. The hygroscopic nature of methanesulfonic acid contributes to its effectiveness by drawing moisture away from microbial cells, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.